An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[c]thiadiazole
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[c]thiadiazole
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
CAS Number: 17754-05-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold in drug discovery. Experimental protocols for its synthesis and relevant biological assays are provided, alongside a discussion of its potential mechanisms of action, including the modulation of key cellular signaling pathways.
Introduction
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, also known as 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, is a fluorinated derivative of the benzothiadiazole heterocyclic system. The introduction of a trifluoromethyl (-CF3) group, a key pharmacophore, often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Benzothiadiazole and its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide aims to consolidate the available technical information on 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is presented in Table 1.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole
| Property | Value | Reference(s) |
| CAS Number | 17754-05-1 | [2][4] |
| Molecular Formula | C₇H₃F₃N₂S | [4] |
| Molecular Weight | 204.17 g/mol | [4] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 36 °C | [5] |
| Boiling Point | 100 °C | [5] |
| Density | 1.535 g/cm³ | [5] |
| LogP | 2.71 | [5] |
| Synonyms | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole, 5-(Trifluoromethyl)benzo-[1][2][6]-thiadiazole | [5] |
Synthesis and Chemical Reactions
General Synthetic Approach
A plausible synthetic route to 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole starts from 4-(trifluoromethyl)benzene-1,2-diamine. The diamine is then cyclized using a thionylating agent to form the thiadiazole ring.
Caption: General synthetic workflow for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole.
Experimental Protocol: Synthesis of a Related Trifluoromethyl-Thiadiazole
The following protocol for the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole provides a relevant example of the synthetic chemistry involved in handling trifluoromethylated thiadiazole precursors.[1]
Step 1: Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole [1]
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Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
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Slowly add trifluoroacetic acid (12.0 ml) and then phosphorus oxychloride (15.0 mL) over approximately 30 minutes.
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Maintain the reaction for 3 hours, during which HCl gas will be evolved.
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After the cessation of gas evolution, pour the reaction mixture into cold water (100 mL) with stirring.
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Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
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Filter the solid, wash with cold water, and dry at 363 K to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (20.6 g).
Key Chemical Reactions: Suzuki-Miyaura Cross-Coupling
A key reaction for the derivatization of benzothiadiazoles is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of various aryl or vinyl groups at specific positions on the benzene ring, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole, derivatization would typically be preceded by a halogenation step (e.g., bromination) at the 4- or 7-position.
Caption: Suzuki-Miyaura cross-coupling for derivatization.
Biological Activities and Potential Applications
While specific biological data for 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is limited, the broader classes of benzothiadiazole and trifluoromethyl-containing compounds have demonstrated significant potential in drug discovery.
Anticancer Activity
Derivatives of thiazolo[4,5-d]pyrimidine containing a trifluoromethyl group have shown potent anticancer activity.[2] For instance, certain derivatives exhibited significant cytotoxicity against various human cancer cell lines.[2]
Table 2: In Vitro Anticancer Activity of Related Trifluoromethyl-Thiazolopyrimidine Derivatives [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 3b | C32 (Amelanotic Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| HaCaT (Keratinocytes) | 33.5 | |
| CHO-K1 (Ovarian) | 75.5 |
Note: Compound 3b is 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione.
Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Activity
Thiadiazole derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi. The incorporation of a trifluoromethyl group can potentially enhance these properties.
Enzyme Inhibition
The benzothiadiazole scaffold is present in inhibitors of various enzymes, suggesting that 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole could be explored as an inhibitor of therapeutically relevant enzymes.
Potential Mechanisms of Action and Signaling Pathways
Benzothiazole derivatives have been shown to exert their biological effects by modulating several critical cellular signaling pathways implicated in cancer and other diseases.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Other Potential Signaling Pathways
Benzothiazole derivatives have also been implicated in the modulation of other signaling pathways, including:
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MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
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JAK/STAT Pathway: Plays a critical role in cytokine signaling and immune responses.
Characterization
The structural confirmation of 5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the thiadiazole ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
While a specific spectrum for the title compound is not publicly available, data from related structures can provide an estimation of the expected chemical shifts.
Conclusion
5-(Trifluoromethyl)benzo[c][1][2][3]thiadiazole is a promising chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its structure is amenable to further derivatization to explore structure-activity relationships. The known biological activities of the broader benzothiadiazole class, particularly in oncology, suggest that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. This technical guide provides a foundational resource to aid researchers in the exploration of this interesting molecule.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
